molecular formula C25H27N3O4S B3964403 N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B3964403
M. Wt: 465.6 g/mol
InChI Key: DINSBPGJMCGVAB-UHFFFAOYSA-N
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Description

N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzodiazole moiety, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved by reacting 2-methyl-1H-benzimidazole with appropriate reagents under controlled conditions.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Final Coupling: The final product is obtained by coupling the intermediate with 4-methoxyphenyl and 4-methylbenzene-1-sulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to remove certain functional groups or to alter the oxidation state of specific atoms.

    Substitution: Various substituents on the benzene rings can be replaced through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to active sites, while the sulfonamide group may interact with other functional groups within the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-HYDROXY-3-(1H-INDOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
  • N-[2-HYDROXY-3-(2-METHYL-1H-INDOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the benzodiazole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds that may contain indole or other heterocyclic systems.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-18-8-14-23(15-9-18)33(30,31)28(20-10-12-22(32-3)13-11-20)17-21(29)16-27-19(2)26-24-6-4-5-7-25(24)27/h4-15,21,29H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINSBPGJMCGVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C(=NC3=CC=CC=C32)C)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

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